Product packaging for 6-Fluoro-2-methylisoindolin-1-one(Cat. No.:)

6-Fluoro-2-methylisoindolin-1-one

Cat. No.: B11926047
M. Wt: 165.16 g/mol
InChI Key: SECWIVPWPPSOAS-UHFFFAOYSA-N
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Description

Significance of the Isoindolinone Scaffold in Contemporary Chemical Research

The isoindolin-1-one (B1195906) framework is recognized as a "privileged scaffold" in medicinal chemistry and materials science. rsc.orgnih.gov This designation stems from its prevalence in a multitude of natural products and synthetic compounds that exhibit a wide range of biological activities. nih.govorganic-chemistry.orgacs.org The rigid, bicyclic structure of the isoindolinone core provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific molecular interactions with biological targets. acs.org

The versatility of the isoindolinone scaffold is further underscored by its presence in compounds with diverse therapeutic applications. researchgate.net Modifications to the aromatic ring or the lactam nitrogen allow for the fine-tuning of a compound's physicochemical and pharmacological properties. acs.org The development of efficient synthetic methodologies, such as those catalyzed by transition metals like palladium and rhodium, has made a wide array of substituted isoindolinones more accessible for research and development. acs.orgrsc.orgresearchgate.net

Strategic Importance of Fluorination in Heterocyclic Compound Design and Discovery

The introduction of fluorine atoms into heterocyclic compounds is a widely employed strategy in modern drug design and materials science. researchgate.net The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the characteristics of a molecule. nih.gov

In the context of medicinal chemistry, fluorination can lead to significant improvements in a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net Furthermore, the strategic placement of fluorine can alter the acidity or basicity of nearby functional groups, thereby affecting a molecule's bioavailability and its binding affinity to target proteins. researchgate.net The introduction of fluorine can also enhance a compound's lipophilicity, which can improve its ability to cross cellular membranes. researchgate.net

The following table summarizes the key effects of fluorination on molecular properties:

PropertyEffect of FluorinationRationale
Metabolic Stability IncreasedThe strong C-F bond is resistant to cleavage by metabolic enzymes.
Binding Affinity Can be increasedFluorine can participate in favorable interactions with protein binding sites.
Lipophilicity Generally increasedThis can enhance membrane permeability.
pKa Can be alteredThe high electronegativity of fluorine can influence the acidity/basicity of nearby functional groups.

Positioning of 6-Fluoro-2-methylisoindolin-1-one within Advanced Organic Synthesis and Chemical Exploration

The compound this compound is a prime example of a molecule that strategically combines the beneficial features of the isoindolinone scaffold with the advantages conferred by fluorination and N-methylation. The fluorine atom at the 6-position of the aromatic ring is expected to modulate the electronic properties of the scaffold, potentially influencing its reactivity and biological interactions.

The methyl group on the nitrogen atom (N-methylation) also plays a crucial role in defining the molecule's properties. N-methylation can impact a compound's solubility, lipophilicity, and conformational flexibility. wordpress.comrsc.org In some instances, N-methylation can enhance biological activity by optimizing interactions with a target receptor or by improving pharmacokinetic parameters. uqtr.ca

The synthesis of this compound likely involves multi-step synthetic sequences, drawing upon modern synthetic methodologies. The construction of the core isoindolinone ring can be achieved through various transition metal-catalyzed reactions, such as those involving palladium or rhodium. acs.orgtandfonline.com The introduction of the fluorine atom can be accomplished through nucleophilic aromatic substitution on a suitably activated precursor. nih.gov

The exploration of this compound and its derivatives is situated at the intersection of synthetic methodology development and the quest for novel functional molecules. The insights gained from studying such compounds contribute to a deeper understanding of structure-activity relationships and provide a foundation for the design of next-generation pharmaceuticals and advanced materials. While specific research findings on this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential for further investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FNO B11926047 6-Fluoro-2-methylisoindolin-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

6-fluoro-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C9H8FNO/c1-11-5-6-2-3-7(10)4-8(6)9(11)12/h2-4H,5H2,1H3

InChI Key

SECWIVPWPPSOAS-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=C(C=C2)F

Origin of Product

United States

Chemical Reactivity and Functionalization of the 6 Fluoro 2 Methylisoindolin 1 One Framework

Electrophilic and Nucleophilic Substitution Reactions on the Fluorinated Aromatic Moiety

The benzene (B151609) ring of the isoindolinone core can undergo both electrophilic and nucleophilic substitution, with the fluorine atom and the fused lactam ring dictating the regioselectivity and reaction feasibility.

Electrophilic Aromatic Substitution (SEAr)

The aromatic ring of 6-Fluoro-2-methylisoindolin-1-one is considered electron-deficient. This is due to the powerful electron-withdrawing inductive effect (-I) of both the fluorine atom and the carbonyl group of the lactam. This deactivation makes standard electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, challenging, likely requiring harsh conditions. lkouniv.ac.in

Despite its deactivating nature, the fluorine atom is an ortho, para-director due to its weak resonance-based electron-donating effect (+M). Therefore, any successful electrophilic substitution would be predicted to occur at the positions ortho or para to the fluorine atom. The para position (C-4) is already substituted. The two ortho positions are C-5 and C-7. Steric hindrance from the adjacent fused ring may favor substitution at the C-7 position.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-withdrawing properties of the fluorine atom and the ring system activate the molecule for nucleophilic aromatic substitution (SNAr). thieme-connect.com In this mechanism, a potent nucleophile can displace the fluoride (B91410) anion. For an SNAr reaction to proceed, the leaving group must be positioned ortho or para to a strong electron-withdrawing group that can stabilize the negatively charged intermediate (a Meisenheimer complex). nih.govmasterorganicchemistry.com The carbonyl group of the lactam serves this role, stabilizing negative charge buildup at the C-7 and C-5 positions. The fluorine at C-6 is well-positioned to be displaced by strong nucleophiles like alkoxides, thiolates, or amines, particularly under forcing conditions (high temperature, strong base). In aromatic systems, fluoride can be a surprisingly effective leaving group, sometimes superior to other halogens. youtube.comnih.gov

The following table provides illustrative examples of expected substitution reactions on the aromatic ring.

Reaction TypeIllustrative ReagentsPredicted Major Product(s)Rationale
Nitration (SEAr) Conc. HNO₃, Conc. H₂SO₄6-Fluoro-7-nitro-2-methylisoindolin-1-oneThe fluorine atom directs the incoming electrophile (NO₂⁺) to the ortho C-7 position. The reaction is expected to be slow due to the deactivated ring system.
Alkoxy-de-fluorination (SNAr) Sodium methoxide (B1231860) (NaOMe), DMSO, Heat6-Methoxy-2-methylisoindolin-1-oneThe strong nucleophile (MeO⁻) attacks the electron-deficient carbon bearing the fluorine, leading to displacement via the SNAr mechanism.
Amino-de-fluorination (SNAr) Pyrrolidine, K₂CO₃, Heat2-Methyl-6-(pyrrolidin-1-yl)isoindolin-1-oneA secondary amine acts as a nucleophile to displace the fluoride, a key reaction for building complex pharmaceutical precursors.

Transformations and Derivatizations at the Methyl Group and Carbonyl Functionality

The non-aromatic portions of the molecule, specifically the N-methyl group and the lactam carbonyl, offer additional sites for chemical modification.

N-Methyl Group Transformations

The N-methyl group is generally stable. However, radical halogenation (e.g., with N-bromosuccinimide) could potentially occur to form an N-(bromomethyl) derivative, which is a versatile intermediate for further nucleophilic substitution. Direct N-demethylation is possible but often requires harsh reagents that may not be compatible with the rest of the molecule.

Carbonyl Group Transformations

The amide carbonyl group is a key functional handle. It can undergo reduction to the corresponding amine, effectively converting the isoindolinone to a 6-fluoro-2-methylisoindoline. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The carbonyl can also be converted to a thioamide using reagents such as Lawesson's reagent, a transformation that can alter the electronic properties and coordination ability of the molecule.

The table below illustrates potential transformations at these sites.

Functional GroupReaction TypeIllustrative ReagentsPredicted Product
Carbonyl ReductionLithium aluminum hydride (LiAlH₄), THF6-Fluoro-2-methylisoindoline
Carbonyl ThionationLawesson's Reagent, Toluene, Heat6-Fluoro-2-methylisoindoline-1-thione
N-Methyl Radical HalogenationN-Bromosuccinimide (NBS), AIBN, CCl₄2-(Bromomethyl)-6-fluoroisoindolin-1-one

Exploration of C-C and C-N Bond Formations for Structural Elaboration

Modern cross-coupling reactions are powerful tools for elaborating core scaffolds. For this compound, C-H activation and coupling reactions involving the C-F bond are the most probable pathways.

C-H Activation/Functionalization

Palladium-catalyzed direct C-H activation is a plausible strategy for forming new C-C or C-N bonds. uva.es The most acidic aromatic proton in the molecule is likely at the C-7 position, being ortho to both the fluorine and the electron-withdrawing amide nitrogen. Directed ortho-metalation, using a strong base like lithium diisopropylamide (LDA) followed by quenching with an electrophile, could also selectively functionalize the C-7 position.

Coupling Reactions at the C-F Bond

While C-F bonds are strong, they can participate in certain cross-coupling reactions, particularly with electron-rich partners or under specific catalytic conditions designed for C-F activation. A nucleophilic aromatic substitution followed by a subsequent reaction (e.g., converting the fluorine to a triflate) could also provide a handle for traditional palladium-catalyzed couplings like Suzuki or Buchwald-Hartwig reactions.

Mechanistic Investigations into the Role of Fluorine in Directing Reactivity and Selectivity

The fluorine atom plays a dual mechanistic role that is fundamental to the reactivity of the entire molecule. nih.gov

Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element, and its primary influence is a strong, distance-dependent inductive withdrawal of electron density from the aromatic ring. This effect significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic system, making it more susceptible to attack by nucleophiles (SNAr) and less susceptible to attack by electrophiles (SEAr). This inductive effect is also crucial for stabilizing the negative charge in the Meisenheimer intermediate during an SNAr reaction, thereby lowering the activation energy for nucleophilic displacement of the fluoride. nih.gov

Mesomeric Electron Donation (+M Effect): Through its lone pairs, fluorine can donate electron density into the aromatic π-system via resonance. This +M effect is weaker than its -I effect but is responsible for directing incoming electrophiles to the ortho and para positions. It does this by stabilizing the cationic sigma-complex intermediates formed during electrophilic attack at these positions.

Steric and Conformational Influence: As a relatively small atom, fluorine's steric impact is minimal compared to other halogens. However, its incorporation can influence the conformation of adjacent groups and affect metabolic stability in biological systems, a property often exploited in medicinal chemistry. thieme-connect.comresearchgate.net

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation of 6 Fluoro 2 Methylisoindolin 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed map of the carbon-hydrogen framework can be constructed.

For 6-Fluoro-2-methylisoindolin-1-one, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the protons in different chemical environments. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.0 ppm. Their splitting patterns, governed by proton-proton and proton-fluorine couplings, provide crucial information about their relative positions on the benzene (B151609) ring. The methylene (B1212753) protons of the isoindolinone ring are anticipated to show a singlet, while the N-methyl protons will also present as a singlet, but at a more upfield chemical shift.

The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom. The carbonyl carbon of the lactam will be observed at a characteristic downfield shift. The aromatic carbons will appear in the region of 110-150 ppm, with their exact shifts influenced by the fluorine substituent. The methylene carbon and the N-methyl carbon will have signals in the more upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
Aromatic-H7.0 - 8.0m (multiplet)
CH₂~4.5s (singlet)
N-CH₃~3.0s (singlet)

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C=O165 - 175
Aromatic-C110 - 150
CH₂~50
N-CH₃~30

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the lactam ring, typically in the range of 1680-1720 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F bond will exhibit a characteristic stretching absorption in the fingerprint region, usually between 1000 and 1400 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (Lactam)1680 - 1720Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-F Stretch1000 - 1400Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also reveals details about the structure through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula. The fragmentation pattern would likely involve the loss of small molecules or radicals, such as CO, CH₃, or F, providing further evidence for the proposed structure.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]⁺165.06Molecular Ion
[M-CO]⁺137.07Loss of Carbon Monoxide
[M-CH₃]⁺150.05Loss of Methyl Radical

Computational Chemistry and Theoretical Investigations of 6 Fluoro 2 Methylisoindolin 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Fluoro-2-methylisoindolin-1-one. These methods, such as ab initio and DFT, can predict the molecule's three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).

The geometry of the isoindolinone core, a fused benzopyrrole ring system, is a key determinant of its chemical behavior. nih.gov Theoretical calculations can determine bond lengths, bond angles, and dihedral angles with high accuracy. For isoindolinone derivatives, DFT calculations have been used to interpret experimental data, such as IR and Vibrational Circular Dichroism (VCD) spectra, by correlating the calculated geometry with the observed vibrational modes. researchgate.net

The electronic structure of this compound is significantly influenced by the fluorine and methyl substituents. The fluorine atom, being highly electronegative, will impact the electron density distribution across the aromatic ring. The methyl group on the nitrogen atom also contributes to the electronic environment. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and stability. rsc.org For instance, in related BN-1,2-azaborine derivatives containing an isoindolinone moiety, DFT computations have shown that electron-donating groups raise the HOMO energy, reducing the HOMO-LUMO gap. rsc.org

Table 1: Representative Calculated Molecular Geometry Parameters for an Isoindolinone Core

ParameterBond/AngleTypical Calculated Value
Bond LengthC=O~1.23 Å
Bond LengthC-N (amide)~1.38 Å
Bond LengthC-C (aromatic)~1.40 Å
Bond AngleO=C-N~125°
Bond AngleC-N-C~112°
Dihedral AngleBenzene (B151609) ringPlanar

Note: These are typical values for an isoindolinone core and would be specifically calculated for this compound in a dedicated study.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For this compound, DFT can be employed to explore various synthetic routes and predict the most likely reaction pathways. A key aspect of these studies is the identification and characterization of transition states, which are high-energy structures that connect reactants to products.

The synthesis of isoindolinones can proceed through various transition metal-catalyzed reactions, such as C-H activation, carbonylation, and cross-coupling. nih.gov DFT calculations can elucidate the step-by-step mechanism of these complex transformations, providing insights into the role of the catalyst and the factors controlling regioselectivity and stereoselectivity. For example, DFT has been used to study the mechanism of electrochemical-induced cascade reactions for the synthesis of N-aryl isoindolinones. mdpi.com

Furthermore, DFT can be used to understand the reactivity of the isoindolinone core itself. The theory can help predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. For instance, in the study of cycloaddition reactions involving dienylisobenzofurans, DFT calculations revealed the stepwise nature of the reaction and identified the rate-determining steps. pku.edu.cn Such insights are invaluable for designing new reactions and understanding the chemical behavior of this compound.

Table 2: Representative Energetic Data from a DFT Study of a Reaction Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate-5.8
Products-21.4

Note: This table illustrates the type of data obtained from DFT calculations of a reaction profile. The values are hypothetical and would be specific to the reaction being studied for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with its environment over time. smu.edu MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and for understanding intermolecular interactions, such as those with solvent molecules or biological macromolecules.

For this compound, the methyl group attached to the nitrogen atom can rotate, and the five-membered ring may exhibit some degree of flexibility. MD simulations can map out the different possible conformations and determine their relative stabilities. This is crucial for understanding how the molecule might bind to a biological target, as the binding affinity can be highly dependent on the adopted conformation. In studies of related lactam-containing molecules, MD simulations have been used to investigate the effects of substrate binding on enzyme dynamics. nih.gov

MD simulations also provide insights into intermolecular interactions. By simulating this compound in a solvent, such as water, one can study the hydrogen bonding patterns and other non-covalent interactions that govern its solubility and behavior in solution. Furthermore, if this compound is being investigated as a potential drug, MD simulations can be used to model its interaction with a target protein, providing a dynamic picture of the binding process. nih.gov For example, MD simulations have been employed to study the binding of isoindolin-1-one (B1195906) derivatives to PI3Kγ, a protein implicated in gastric carcinoma. nih.gov

Prediction of Reactivity and Selectivity Profiles Using Advanced Computational Methods

Advanced computational methods, often built upon the foundations of quantum mechanics and DFT, can be used to predict the reactivity and selectivity of this compound with greater sophistication. These methods go beyond simple HOMO-LUMO analysis and consider a range of factors that influence chemical reactions.

One such approach is the use of conceptual DFT, which utilizes reactivity descriptors derived from the electron density to predict the most reactive sites in a molecule. scirp.org Descriptors such as the Fukui function and the dual descriptor can distinguish between sites susceptible to nucleophilic, electrophilic, or radical attack. pku.edu.cn These methods have been successfully applied to predict the reactive sites of electrophilic substitution in substituted benzenes, which is directly relevant to the aromatic ring of this compound. pku.edu.cn

Machine learning and deep learning models are also emerging as powerful tools for predicting chemical reactivity. nih.gov By training on large datasets of known reactions, these models can learn complex relationships between molecular structure and reactivity, enabling rapid and accurate predictions for new compounds. nih.gov For this compound, such models could be used to predict its reactivity in a wide range of chemical transformations, accelerating the discovery of new synthetic routes and derivatives.

Furthermore, computational methods can be used to predict the selectivity of reactions. For example, in reactions where multiple products are possible, DFT calculations can be used to determine the activation energies for each pathway, allowing for a prediction of the major product. This is particularly important for reactions involving substituted aromatic rings, where regioselectivity is a key consideration.

Exploratory Applications in Chemical Biology and Material Science Research

Design Principles for Isoindolinone-Based Scaffolds in Bioactive Compound Discovery

The isoindolinone core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets. researchgate.net This structural framework is a key component in a range of bioactive natural products and has been extensively utilized in the design of new pharmaceutical compounds. nih.govbeilstein-journals.orgnih.gov The design of novel isoindolinone-based inhibitors often follows a modular approach, where the core scaffold serves as the fundamental pharmacophore responsible for enzyme interaction. nih.gov

Key design principles include:

Core Scaffold: The isoindolinone nucleus itself is the foundational element that provides the correct three-dimensional orientation for interacting with target proteins. nih.gov

Modular Functionalization: Different positions on the isoindolinone ring can be functionalized to fine-tune the compound's properties. For instance, substituents can be added to the nitrogen atom, the aromatic ring, or the C3-position to modulate potency, selectivity, and pharmacokinetic properties. researchgate.net

Bioisosteric Replacement: The introduction of atoms like fluorine is a common strategy. Fluorine can alter the electronic properties of the molecule, improve metabolic stability, and enhance binding affinity to the target protein without significantly increasing its size. nih.gov

Target-Oriented Synthesis: The synthesis of isoindolinone derivatives is often guided by the structure of the biological target. For example, in designing enzyme inhibitors, functional groups known to interact with specific residues in the active site, such as a sulfonyl group for coordinating with a zinc ion in carbonic anhydrases, are incorporated into the isoindolinone scaffold. nih.gov

In Vitro and Cellular Studies on Molecular Mechanisms of Action (Excluding Clinical Outcomes)

The isoindolinone scaffold has been investigated for its ability to modulate various cellular processes through interaction with specific proteins and signaling pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress. frontiersin.orgnih.gov Under normal conditions, Nrf2 is kept inactive by binding to Keap1 (kelch-like ECH-associated protein 1). nih.gov Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). nih.gov This binding event triggers the transcription of a suite of cytoprotective genes, including those encoding for antioxidant and phase II detoxification enzymes. nih.govnih.gov

Activation of the Nrf2 pathway is considered a promising therapeutic strategy for diseases associated with oxidative stress. frontiersin.orgnih.gov While direct studies on 6-Fluoro-2-methylisoindolin-1-one modulating the NRF2 pathway are not extensively documented, other molecules have been shown to activate this pathway. frontiersin.org For example, Isoliquiritigenin (ISL) has been shown to upregulate Nrf2 by promoting its separation from Keap1, leading to an enhanced antioxidant response. frontiersin.org Similarly, Isoorientin has been found to induce the Nrf2 pathway, offering protection against oxidative damage. nih.govresearchgate.net The investigation of novel compounds like fluorinated isoindolinones for their potential to modulate this key cytoprotective pathway is an active area of research.

Derivatives of the isoindolinone scaffold have been synthesized and evaluated as inhibitors of several important enzyme classes.

Cyclooxygenase (COX) Inhibition: Certain isoindoline-1,3-dione derivatives have been studied for their ability to inhibit COX-1 and COX-2 enzymes. In one study, several new derivatives were synthesized and tested, with some compounds showing stronger inhibition of COX-1 than the reference drug meloxicam, while others were more selective for COX-2. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: PARP-1 is a key enzyme in the DNA repair process, and its inhibition is a validated strategy in cancer therapy. nih.gov The isoindolinone scaffold is found in compounds with PARP-1 inhibitory activity. jocpr.com Recently, novel isoindolinone-based PARP-1 inhibitors with potent single-digit nanomolar activity were discovered using DNA-encoded library (DEL) technology. nih.gov These inhibitors were found to target an active conformation of the enzyme. nih.gov

Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors are another class of anticancer agents. Isoindolinone-hydroxamic acid derivatives have been designed and synthesized as potent HDAC inhibitors. nih.gov One such compound demonstrated more potent growth-inhibitory activity against pancreatic cancer cells than the clinically used drug Vorinostat (SAHA). nih.gov The isoindolinone moiety acts as a "cap" structure, which is a crucial component for the inhibitory activity of these molecules. jocpr.comnih.gov

Enzyme TargetIsoindolinone Derivative TypeKey FindingsReference
COX-1/COX-2 1H-isoindole-1,3(2H)-dione derivativesSome compounds showed greater inhibition of COX-2, while others more strongly inhibited COX-1 compared to meloxicam. nih.gov
PARP-1 Isoindolinone derivativesDiscovery of inhibitors with single-digit nanomolar potency; these compounds exhibited little to no PARP1-DNA trapping. nih.gov
HDAC Isoindolinone-hydroxamic acid derivativesA representative compound showed more potent growth-inhibitory activity against pancreatic cancer cells than Vorinostat. nih.gov

Development of Fluorinated Isoindolinones as Chemical Biology Research Probes

The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry and for the development of chemical probes. rsc.org Fluorine's unique properties—small size, high electronegativity, and the ability to form strong bonds with carbon—can significantly improve a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. nih.gov

Fluorinated isoindolinones are being explored as valuable research tools. For instance, a series of fluorinated isoindolinone-based inhibitors of glucosylceramide synthase (GCS) have been developed. nih.gov Strategic fluorination of the isoindolinone core was shown to be an effective method for improving both enzyme and cellular potency. nih.gov Specifically, introducing fluorine at the C5 or C6 position of the isoindolinone ring enhanced potency by approximately threefold. nih.gov

Furthermore, the fluorine atom can serve as a sensitive probe for nuclear magnetic resonance (19F-NMR) studies, allowing for detailed investigation of molecular recognition events between the fluorinated ligand and its biological target. nih.gov The development of fluorinated probes, such as those based on the this compound scaffold, holds promise for elucidating complex biological processes. rsc.org

Structure-Activity Relationship (SAR) Studies for Targeted Chemical Biology Research

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. documentsdelivered.com For isoindolinone derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets. nih.govnih.gov

A key example is the SAR study of fluorinated isoindolinone inhibitors of glucosylceramide synthase. nih.gov Researchers systematically introduced fluorine atoms at different positions on the isoindolinone core and observed the impact on inhibitory activity.

Modification PositionEffect on PotencyReference
Fluorination at C6 ~3-fold improvement nih.gov
Fluorination at C5 ~3-fold improvement nih.gov
Fluorination at C4 ~2-fold decrease nih.gov
Difluorination at C4/C5 Good oral bioavailability and potency nih.gov

These studies provide a clear roadmap for the rational design of more effective compounds. The data shows that the position of the fluorine atom on the isoindolinone ring is critical, with substitutions at the C5 and C6 positions being beneficial for activity, while a fluorine at the C4 position is detrimental. nih.gov Such SAR insights are invaluable for guiding the synthesis of future generations of isoindolinone-based research probes and therapeutic candidates. documentsdelivered.com

Applications as Intermediates in the Synthesis of Complex Natural Products and Synthetic Targets

The isoindolinone ring system is not only a pharmacophore in its own right but also a crucial structural intermediate in the total synthesis of complex natural products. beilstein-journals.orgnih.gov Many biologically active alkaloids contain this heterocyclic core. jocpr.com The development of efficient synthetic methods to construct the isoindolinone skeleton has therefore been a significant focus in organic chemistry. researchgate.netorganic-chemistry.org

One powerful strategy for assembling the isoindolinone moiety is the intramolecular Diels-Alder reaction. beilstein-journals.orgnih.gov This approach was notably used in the synthesis of the natural product cytochalasin D. beilstein-journals.org In this synthesis, a highly functionalized intermediate was induced to undergo an intramolecular cycloaddition to form the complex isoindolinone core in a single, stereocontrolled step. beilstein-journals.org This strategy has also been applied to the synthesis of other complex molecules like aspergillin PZ. nih.gov

The availability of functionalized isoindolinones, such as this compound, provides versatile building blocks for accessing a wide range of more complex synthetic targets. organic-chemistry.org Modern synthetic methods, including transition metal-catalyzed C-H activation and carbonylation reactions, have further expanded the toolkit for creating diverse and functionalized isoindolinone structures from simple starting materials. organic-chemistry.org

Non-Clinical Agricultural Chemical Research Applications (e.g., Acaricide Lead Discovery and Optimization)

The isoindolin-1-one (B1195906) scaffold, a core component of the compound this compound, has emerged as a structure of significant interest in the exploratory research of new agricultural chemicals, particularly in the domain of acaricide discovery. While direct research on the acaricidal properties of this compound is not presently available in public literature, recent advancements in the study of other isoindolinone derivatives have highlighted the potential of this chemical class for developing novel solutions to combat mite infestations in agriculture. acs.orgacs.org

A significant challenge in sustainable agriculture is the increasing resistance of pests, such as spider mites, to existing acaricides. This has spurred the search for new chemical entities with novel mechanisms of action. acs.org The isoindolinone framework is being investigated as a promising starting point for the design of such new pesticides. acs.org

A key breakthrough in this area is the development of a novel isoindolinone-based phenyl trifluoroethyl thioether derivative, designated as FM-1088. acs.orgacs.org This compound was synthesized as part of a research effort to identify new acaricidal agents and has demonstrated significant efficacy against economically important mite species. acs.orgacs.org

Detailed Research Findings on an Isoindolinone-Based Acaricide:

In greenhouse and field trials, FM-1088 was evaluated for its effectiveness against the carmine (B74029) spider mite (Tetranychus cinnabarinus) and the citrus red mite (Panonychus citri). acs.orgacs.org The research identified FM-1088 as a highly potent candidate. acs.org

The acaricidal activity of FM-1088 against Tetranychus cinnabarinus was found to be notably high, with a median lethal concentration (LC₅₀) of 0.722 mg/L. acs.orgacs.org This indicates a high level of toxicity to this pest species at a low concentration. Furthermore, in field trials targeting Panonychus citri, FM-1088 demonstrated excellent and lasting control. acs.orgacs.org

Table 1: Acaricidal Activity of FM-1088

Compound Target Pest Bioassay Type Activity Metric Value Reference(s)
FM-1088 Tetranychus cinnabarinus Greenhouse LC₅₀ 0.722 mg/L acs.orgacs.org
FM-1088 Panonychus citri Field Trial Control Efficacy (30 days) 96.4% acs.orgacs.org

The successful development and high efficacy of FM-1088 underscore the utility of the isoindolinone scaffold in the design of new pesticides. acs.org This research opens a promising avenue for the creation of new tools for pest management, potentially addressing the critical issue of acaricide resistance. acs.org

While the research on FM-1088 provides a strong proof of concept for the acaricidal potential of isoindolinone derivatives, it is important to note that the specific substitution patterns on the isoindolinone core are critical for biological activity. The structure of FM-1088 is more complex than that of this compound. Therefore, while the general findings are encouraging for the chemical class, dedicated research would be necessary to determine if this compound itself possesses any useful acaricidal properties. The existing studies, however, provide a solid foundation and rationale for including this compound in future screening programs for new agricultural chemical discovery.

Future Research Directions and Unexplored Avenues for 6 Fluoro 2 Methylisoindolin 1 One

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 6-fluoro-2-methylisoindolin-1-one and its derivatives will likely focus on improving efficiency, sustainability, and access to structural diversity. While methods for producing substituted isoindolinones exist, the development of novel, greener approaches remains a key objective.

One promising avenue is the advancement of one-pot synthesis protocols. bohrium.com These reactions, which combine multiple synthetic steps into a single operation, can significantly reduce waste, time, and resource consumption. rsc.org For instance, tandem reactions involving 2-cyanobenzaldehydes and α,β-unsaturated ketones or esters, catalyzed by organocatalysts like fluorous phosphine, present an environmentally benign route to isoindolinones that avoids the need for tedious purification steps. rsc.org

Furthermore, transition metal-free synthetic approaches are gaining traction due to their reduced environmental impact. rsc.org Methodologies that avoid heavy metal catalysts are highly desirable for the industrial production of bioactive molecules. rsc.org Research into base-induced cyclization of o-hydroxymethylbenzamides offers a milder and cleaner alternative to high-temperature and high-pressure conditions, potentially allowing for the preservation of sensitive functional groups. lookchem.com

The synthesis of fluorinated isoindolinones has been demonstrated in the context of developing glucosylceramide synthase inhibitors. nih.gov Building upon this, future research could explore copper-mediated radiofluorination of suitable precursors, such as those with a pinacol (B44631) boronate ester (BPin) group, to produce radiolabeled versions of this compound for use in imaging studies. rsc.org

A summary of potential synthetic strategies is presented in the table below:

Synthetic StrategyKey FeaturesPotential Advantages
One-Pot Synthesis Multiple reaction steps in a single vessel.Reduced waste, time, and resource consumption.
Transition Metal-Free Catalysis Avoids the use of heavy metal catalysts.Reduced environmental impact, suitable for industrial scale-up.
Base-Induced Cyclization Milder reaction conditions.Tolerates a wider range of functional groups.
Copper-Mediated Radiofluorination Introduction of a radioactive fluorine isotope.Enables use in medical imaging applications.

Advanced Functionalization Strategies for Enhanced Chemical Diversity and Complexity

To fully explore the potential of the this compound scaffold, the development of advanced functionalization strategies is crucial. These strategies will enable the creation of a diverse library of derivatives with a wide range of chemical and physical properties.

The isoindolinone core is amenable to various modifications. For example, the C3 position can be functionalized to introduce additional substituents, leading to compounds with potentially enhanced biological activity. organic-chemistry.org Nickel-catalyzed reductive dicarbofunctionalization of enamides and palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling reactions have been successfully employed to create chiral isoindolinone derivatives with quaternary stereocenters. organic-chemistry.org

Furthermore, the aromatic ring of the isoindolinone can be further substituted. The existing fluorine atom at the 6-position can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions, allowing for the controlled introduction of other functional groups. The synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones demonstrates the feasibility of such modifications.

The nitrogen atom of the lactam also presents a handle for functionalization. While the target compound is N-methylated, future research could explore the synthesis of analogs with different N-substituents to probe the structure-activity relationship in various biological contexts.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work will be instrumental in the rational design of novel this compound derivatives. In silico studies can predict the physicochemical properties, biological activities, and metabolic stability of virtual compounds, thereby guiding synthetic efforts towards molecules with the highest potential.

Computational methods, such as Density Functional Theory (DFT), can be employed to understand the electronic structure and reactivity of the molecule. nih.gov This knowledge can inform the design of functionalization strategies and predict the outcomes of chemical reactions. For instance, understanding the impact of the fluorine substituent on the electron distribution of the aromatic ring can help in predicting the sites most susceptible to further modification.

Molecular docking simulations can be used to predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. nih.gov This approach has been successfully used in the design of isoindolinone-based histone deacetylase (HDAC) inhibitors. nih.gov By screening a virtual library of compounds, researchers can prioritize the synthesis of those with the most promising predicted activity.

Pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), can also be predicted using computational models. This can help in the early identification of compounds with poor drug-like properties, saving time and resources in the drug discovery process. nih.gov

Expansion into Novel Areas of Chemical Biology and Material Science Research

The unique structural features of this compound make it a versatile platform for exploration in diverse scientific fields beyond traditional medicinal chemistry.

In the realm of chemical biology , the isoindolinone scaffold has already demonstrated significant potential. Isoindolinone derivatives have been investigated for a wide range of biological activities, including as antitumor, anticonvulsant, and anti-inflammatory agents. jocpr.comresearchgate.net The introduction of a fluorine atom can often enhance metabolic stability and binding affinity, making this compound an attractive starting point for the development of novel therapeutic agents. nih.gov For example, it could serve as a core structure for new enzyme inhibitors or as a component of innovative cyclic peptide drugs. nih.govnih.govacs.org The known activity of some isoindolinones as histone deacetylase (HDAC) inhibitors suggests a potential avenue for epigenetic drug discovery. nih.gov

In material science , the fluorescent properties of some isoindolinone derivatives open up possibilities for their use as probes and synthetic dyes. rsc.org The rigid, planar structure of the isoindolinone core, combined with the electronic effects of the fluorine substituent, could be exploited to design novel organic materials with interesting photophysical properties. Potential applications could include organic light-emitting diodes (OLEDs), sensors, or advanced imaging agents.

The exploration of these novel avenues will require interdisciplinary collaboration between synthetic chemists, biologists, and materials scientists to fully unlock the potential of this promising chemical entity.

Q & A

Q. What are the standard synthetic routes for preparing 6-Fluoro-2-methylisoindolin-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: A common approach involves nucleophilic substitution or cyclization reactions using fluorinated precursors. For example, reacting 2-methylisoindolin-1-one derivatives with fluorinating agents like Selectfluor® under controlled temperatures (e.g., 60–80°C) in aprotic solvents (e.g., DMF or acetonitrile). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures high purity. Yield optimization requires monitoring reaction kinetics via TLC or HPLC .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer: Combine spectroscopic and crystallographic techniques:
  • NMR (¹H/¹³C, 19F): Confirm fluorine substitution and methyl group positioning .
  • XRD : Resolve crystal structure to validate bond angles and intermolecular interactions (use SHELXL for refinement) .
  • HPLC-MS : Assess purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water mobile phases .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer: Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) reveal degradation pathways. Store at 2–8°C in airtight, light-resistant containers with desiccants. Monitor via periodic HPLC analysis to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be systematically addressed?

  • Methodological Answer: Apply the PICO framework to isolate variables:
  • Population : Define cell lines or enzyme targets (e.g., kinases vs. GPCRs).
  • Intervention : Standardize compound concentrations and solvent controls (DMSO ≤0.1%).
  • Comparison : Cross-validate assays (e.g., enzymatic inhibition vs. cellular viability).
  • Outcome : Use meta-analysis to reconcile discrepancies, emphasizing replication studies and assay sensitivity thresholds .

Q. What computational strategies enhance the prediction of this compound’s reactivity in catalytic or medicinal chemistry applications?

  • Methodological Answer: Integrate density functional theory (DFT) with experimental
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Validate docking simulations (AutoDock Vina) against XRD-derived crystal structures to model protein-ligand interactions .
  • Correlate computed activation energies with kinetic experimental data (e.g., Arrhenius plots) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound derivatives?

  • Methodological Answer: Employ a systematic substitution strategy :
  • Synthesize analogs with modifications at the fluorophenyl or methyl groups.
  • Test bioactivity across tiers:
    In vitro (enzyme inhibition IC₅₀, cytotoxicity CC₅₀).
    In silico (ADMET profiling using SwissADME).
  • Use multivariate analysis (PCA or PLS) to identify critical substituents driving activity .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in studies involving this compound?

  • Methodological Answer:
  • Fit data to four-parameter logistic models (e.g., Hill equation) using software like GraphPad Prism.
  • Report EC₅₀/IC₅₀ values with 95% confidence intervals and assess goodness-of-fit (R² > 0.95).
  • Include raw data in supplementary materials to enable independent validation .

Ethical and Methodological Pitfalls

Q. What are common pitfalls in designing experiments involving this compound, and how can they be mitigated?

  • Methodological Answer:
  • Solvent Artifacts : Avoid DMSO concentrations >0.1% in cell-based assays to prevent membrane disruption.
  • Crystallization Variability : Standardize solvent evaporation rates for XRD to prevent polymorph formation .
  • Bioactivity Overinterpretation : Use orthogonal assays (e.g., SPR and cellular thermal shift assays) to confirm target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.